molecular formula C9H14N2 B1292809 6-(Tert-butyl)pyridin-3-amine CAS No. 39919-70-5

6-(Tert-butyl)pyridin-3-amine

Cat. No.: B1292809
CAS No.: 39919-70-5
M. Wt: 150.22 g/mol
InChI Key: WVIXMWFCKMCQLI-UHFFFAOYSA-N
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Description

6-(Tert-butyl)pyridin-3-amine is a heterocyclic organic compound with the molecular formula C9H14N2. It features a pyridine ring substituted with a tert-butyl group at the 6-position and an amine group at the 3-position.

Scientific Research Applications

6-(Tert-butyl)pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Safety and Hazards

The safety information for 6-(Tert-butyl)pyridin-3-amine includes hazard statements such as H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for 6-(Tert-butyl)pyridin-3-amine could involve its use in the development of new drug treatments aimed at addressing emerging drug resistance in Candida sp . Additionally, its derivatives have shown promise in the treatment of acute lymphoblastic leukaemia .

Mechanism of Action

Target of Action

The primary target of 6-(Tert-butyl)pyridin-3-amine, also referred to as Probe II, is the Sterol 14-alpha demethylase (CYP51) protein found in Candida species . This protein plays a crucial role in the ergosterol biosynthesis pathway, which is vital for maintaining the integrity and fluidity of the fungal cell membrane .

Mode of Action

Probe II interacts with its target, CYP51, by binding to it . This binding inhibits the formation of ergosterol, a key component of the fungal cell membrane . The inhibition of ergosterol biosynthesis disrupts the cell membrane’s structure and function, leading to the death of the fungal cells .

Biochemical Pathways

The interaction of Probe II with CYP51 affects the ergosterol biosynthesis pathway . Ergosterol is analogous to cholesterol in human cells and is crucial for maintaining the fungal cell membrane’s fluidity and integrity . By inhibiting the formation of ergosterol, Probe II disrupts the cell membrane, leading to cell death .

Pharmacokinetics

The pharmacokinetic properties of Probe II, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET), have been analyzed . The compound exhibits high gastrointestinal absorption and is BBB permeant . The admet analysis suggests that probe ii could be moderately toxic to humans .

Result of Action

Probe II exhibits potent antifungal activity against Candida species, including several multidrug-resistant strains . It inhibits the formation of yeast to mold and ergosterol formation . The minimum inhibitory concentration ranges from 4 to 16 µg/mL, and the minimum fungicidal concentration is in the range of 4‒32 µg/mL . These concentrations are enough to eliminate Candida species .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Tert-butyl)pyridin-3-amine typically involves the introduction of the tert-butyl group and the amine group onto the pyridine ring. One common method involves the reaction of 6-bromo-3-nitropyridine with tert-butylamine under reductive conditions to yield the desired product. The reaction conditions often include the use of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to an amine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 6-(Tert-butyl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 6-(Tert-butyl)pyridin-2-amine
  • 6-(Tert-butyl)pyridin-4-amine
  • 6-(Tert-butyl)pyridin-3-ol

Comparison: 6-(Tert-butyl)pyridin-3-amine is unique due to the specific positioning of the tert-butyl and amine groups, which influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .

Properties

IUPAC Name

6-tert-butylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-9(2,3)8-5-4-7(10)6-11-8/h4-6H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIXMWFCKMCQLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301291156
Record name 6-(1,1-Dimethylethyl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39919-70-5
Record name 6-(1,1-Dimethylethyl)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39919-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1,1-Dimethylethyl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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